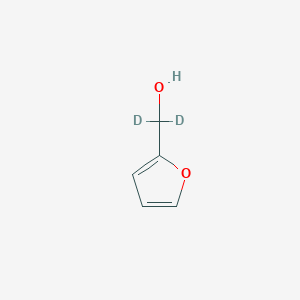

呋喃醇-d2

概述

描述

Synthesis Analysis

Modified Biphasic System for Furfural Production : A study by Li et al. (2014) presented a modified biphasic system using a solid acid catalyst for producing furfural from xylose. This approach aimed at developing an ecologically viable pathway for furfural production, potentially applicable to Furfuranol-d2 synthesis (Li et al., 2014).

Cascade Catalysis for Biomass Chemicals : A vanadium pentoxide/ceramic powder catalyst was synthesized by Cui et al. (2017) for the conversion of fructose to 2,5-Diformylfuran (2,5-DFF), a process potentially relevant to Furfuranol-d2 synthesis (Cui et al., 2017).

Molecular Structure Analysis

The molecular structure of Furfuranol-d2 can be understood through studies of similar furan compounds. For instance, research by Battini et al. (2015) on microwave-assisted synthesis of furanones offers insights into the molecular structures relevant to Furfuranol-d2 (Battini et al., 2015).

Chemical Reactions and Properties

Catalytic Oxidation of Furfural : A study by Badovskaya et al. (2002) focused on the oxidation of furfural, a reaction pertinent to understanding the chemical behavior of Furfuranol-d2 (Badovskaya et al., 2002).

Versatility of Furfuryl Alcohols : Research by Palframan and Pattenden (2014) highlighted the versatility of substituted furfuryl alcohols in synthesis, providing context for the chemical properties of Furfuranol-d2 (Palframan & Pattenden, 2014).

Physical Properties Analysis

The physical properties of Furfuranol-d2 can be inferred from studies on similar furan derivatives. For example, Chheda et al. (2007) investigated the production of furfural derivatives by dehydration of sugars, which may provide insights into the physical properties of Furfuranol-d2 (Chheda, Román-Leshkov, & Dumesic, 2007).

Chemical Properties Analysis

The chemical properties of Furfuranol-d2 can be understood by studying the chemical behavior of furfural and its derivatives:

Combustion Chemistry of Furan Biofuels : Tran et al. (2014) explored the combustion chemistry of furan and its derivatives, offering insights into the chemical properties of Furfuranol-d2 (Tran et al., 2014).

Catalytic Conversion of Furfural : Studies on the catalytic conversion of furfural to industrial chemicals, such as the work by Bhogeswararao and Srinivas (2015), are relevant for understanding the chemical properties of Furfuranol-d2 (Bhogeswararao & Srinivas, 2015).

科学研究应用

糠醛加氢的进展

将糠醛及其衍生物加氢成 1,2-戊二醇和 1,5-戊二醇等高价值精细化学品是一个绿色工艺,具有重要的应用前景。最近的研究重点关注催化剂设计、反应机理以及活性金属和掺杂过渡金属氧化物之间的协同催化。这些进展为糠醛加氢新、高效、稳定的催化体系的开发提供了理论指导和参考 (Tan 等,2021).

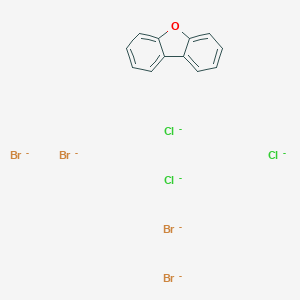

多氯二苯并呋喃形成的机理

多氯二苯并呋喃 (PCDD/F) 是一种持久性有机污染物,在所有热和燃烧操作中产生。由于其极高的毒性和生物蓄积倾向,了解其形成、氯化、脱氯和破坏的机理至关重要。这篇综合综述探讨了 PCDD/F 形成中涉及的复杂途径,强调了前体氯化模式在 PCDD/F 排放的最终同系物分布中的重要作用 (Altarawneh 等,2009).

糠醛在变压器纸张降解评估中的应用

变压器油中的糠醛浓度是变压器中纸绝缘降解的关键指标。这篇综述汇集了实验室研究和现场经验中的关键发现,对糠醛浓度、纸绝缘机械强度损失和变压器整体健康状况之间的关系进行了全面了解 (Zhang & Macalpine,2006).

糠醛基化学品在可再生化学中的应用

糠醛和 5-(羟甲基)糠醛被认为是可再生化学的关键生物基化学品。它们与各种亲二烯体的 Diels-Alder 环加成反应体现了一种“绿色”工艺,其特点是 100% 的原子经济性和生产精细化学品和材料的巨大潜力。这篇综述对这些反应的区域和非对映选择性进行了详细分析,证明了它们在包括医学研究、聚合物开发和材料科学在内的各个科学领域的价值 (Galkin & Ananikov,2021).

安全和危害

未来方向

属性

IUPAC Name |

dideuterio(furan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480632 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfuranol-d2 | |

CAS RN |

109930-25-8 | |

| Record name | Furfuranol-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

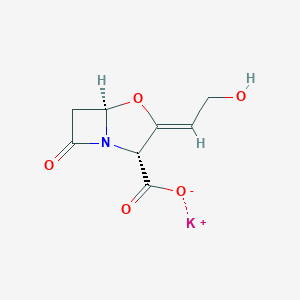

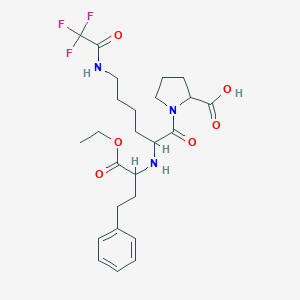

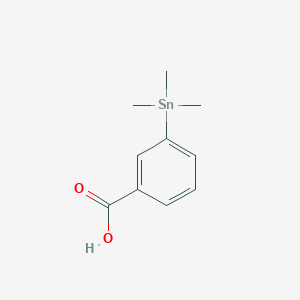

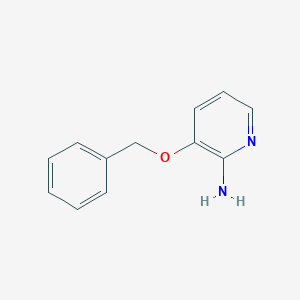

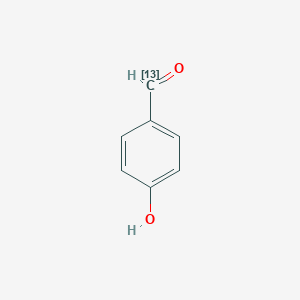

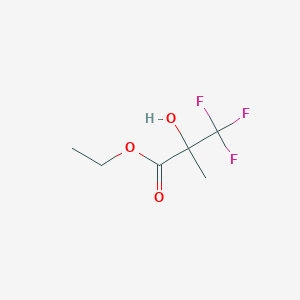

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)